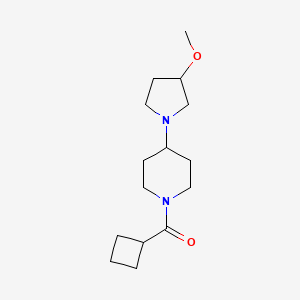

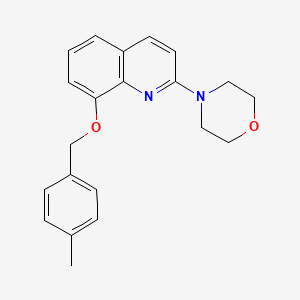

![molecular formula C18H16F3N5OS B2612782 2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide CAS No. 2034556-17-5](/img/structure/B2612782.png)

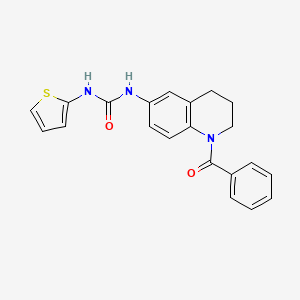

2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide” is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . This compound has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . It was found from a structure-based virtual screen made on IDO1 active site .

Synthesis Analysis

An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .Molecular Structure Analysis

The molecular structure of the compound was confirmed using 1H NMR and mass spectra .Chemical Reactions Analysis

The compound is a result of chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .科学的研究の応用

Synthesis and Derivatives

Synthesis of Heterocyclic Compounds : Research has shown that compounds similar to the one can be used to synthesize a range of heterocyclic compounds, like thiazolo and triazolo pyrimidines, which have potential applications in various fields, including material science and drug development (Haiza et al., 2000).

Development of Bioactive Compounds : Similar chemical structures have been used to create bioactive sulfonamide thiazole derivatives, which show promise as insecticidal agents (Soliman et al., 2020).

Biological Activities

Antibacterial and Antifungal Properties : Compounds with structures akin to this chemical have been noted for their significant antibacterial and antifungal activities, suggesting potential in the development of new antimicrobial agents (Suresh et al., 2016).

Potential Antimicrobial Agents : The synthesis of related thiazole and triazole compounds has been reported to yield products with substantial antimicrobial properties, further indicating the compound's potential in medical research (Abdelhamid et al., 2007).

Applications in Drug Development

- Synthesis of Novel Drug Candidates : Research into similar compounds has led to the synthesis of novel drug candidates with promising biological activities, highlighting the potential of this compound in drug development and pharmacology (Rahmouni et al., 2016).

作用機序

The compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a promising strategy in cancer immunotherapy . It boosts the immune response and works in synergy with other immunotherapeutic agents . The compound is able to dysregulate the balance between immune tolerance and immunity, leading to an escape of the tumor cells from immune control .

将来の方向性

特性

IUPAC Name |

2-phenyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5OS/c19-18(20,21)12-6-7-14-24-25-15(26(14)9-12)8-22-16(27)13-10-28-17(23-13)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXHSHFYLYKDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

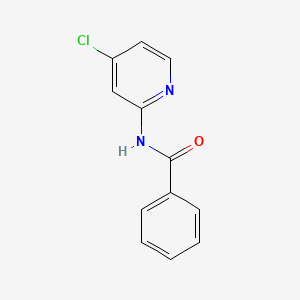

![N-Propan-2-yl-N-[(2-pyridin-2-ylphenyl)methyl]but-2-ynamide](/img/structure/B2612710.png)

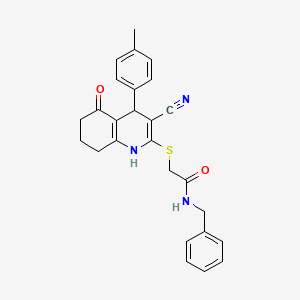

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2612716.png)

![Dimethyl[(piperidin-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2612718.png)

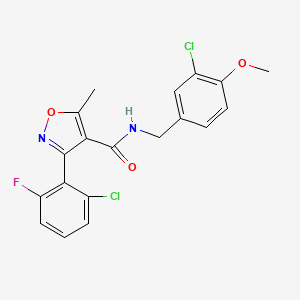

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612722.png)